6-Chlorobenzo[d]thiazole-2-carboxylic acid
Overview
Description
6-Chlorobenzo[d]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of 6-Chlorobenzo[d]thiazole-2-carboxylic acid and its derivatives has been reported in the literature . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Chemical Reactions Analysis
6-Chlorobenzo[d]thiazole-2-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .Physical And Chemical Properties Analysis
6-Chlorobenzo[d]thiazole-2-carboxylic acid is a solid at room temperature . Its IUPAC name is 6-chloro-1,3-benzothiazole-2-carboxylic acid, and its molecular weight is 214.65 .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
6-Chlorobenzo[d]thiazole-2-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents . These compounds are designed to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The research suggests that some derivatives exhibit significant anti-inflammatory and analgesic activities with lower gastrointestinal irritation compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Derivatives of 6-Chlorobenzo[d]thiazole-2-carboxylic acid have been investigated for their antimicrobial properties. These compounds have shown activity against Gram-positive bacteria, indicating their potential use in combating bacterial infections .
Synthesis of Heterocyclic Compounds
6-Chlorobenzo[d]thiazole-2-carboxylic acid: is used in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and triazolo-thiadiazoles. These compounds have diverse pharmacological activities and can serve as a basis for developing new therapeutic agents .
Antitumor and Cytotoxic Drug Development
Thiazole derivatives, including those derived from 6-Chlorobenzo[d]thiazole-2-carboxylic acid , have been explored for their antitumor and cytotoxic activities. These compounds are part of ongoing research to develop new cancer treatments with lesser side effects .
Neuroprotective Agents
Research has indicated that thiazole derivatives can act as neuroprotective agents. This opens up possibilities for using 6-Chlorobenzo[d]thiazole-2-carboxylic acid derivatives in the treatment of neurodegenerative diseases .
Inhibitors of K1 Capsule Formation in Bacteria
6-Chlorobenzo[d]thiazole-2-carboxylic acid: has been used to synthesize compounds that inhibit K1 capsule formation in uropathogenic Escherichia coli. This application is particularly relevant in preventing bacterial infections that are resistant to conventional treatments .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets within these biological pathways.
Biochemical Pathways
, related compounds have been shown to impact the cyclo-oxygenase and 5-lipoxygenase pathways. These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Result of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
6-chloro-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZTXJYJMOJSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551753 | |
Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobenzo[d]thiazole-2-carboxylic acid | |
CAS RN |
3622-03-5 | |
Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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